molecular formula C9H8F2O2S B15318019 2-(4-((Difluoromethyl)thio)phenyl)acetic acid

2-(4-((Difluoromethyl)thio)phenyl)acetic acid

Cat. No.: B15318019
M. Wt: 218.22 g/mol
InChI Key: XEEIQINIMJHSPS-UHFFFAOYSA-N
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Description

2-(4-((Difluoromethyl)thio)phenyl)acetic acid is an organic compound with the molecular formula C9H8F2O2S It is characterized by the presence of a difluoromethylthio group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Difluoromethyl)thio)phenyl)acetic acid typically involves the introduction of the difluoromethylthio group to a phenylacetic acid derivative. One common method involves the reaction of 4-bromophenylacetic acid with difluoromethylthiolate under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-((Difluoromethyl)thio)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur-containing compounds.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(4-((Difluoromethyl)thio)phenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-((Difluoromethyl)thio)phenyl)acetic acid involves its interaction with specific molecular targets. The difluoromethylthio group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound may also interact with cellular membranes and receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Trifluoromethoxy)phenyl)acetic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethylthio group.

    2-(4-(Difluoromethoxy)phenyl)acetic acid: Contains a difluoromethoxy group.

    2-(4-(Methylthio)phenyl)acetic acid: Contains a methylthio group instead of a difluoromethylthio group.

Uniqueness

2-(4-((Difluoromethyl)thio)phenyl)acetic acid is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications.

Properties

IUPAC Name

2-[4-(difluoromethylsulfanyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2S/c10-9(11)14-7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEIQINIMJHSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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